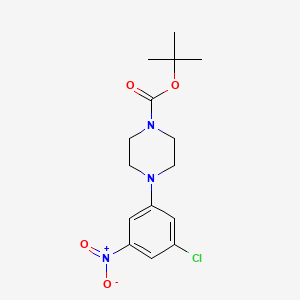

Tert-butyl 4-(3-chloro-5-nitrophenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(3-chloro-5-nitrophenyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate group and a substituted phenyl ring with chloro (Cl) and nitro (NO₂) groups at the 3- and 5-positions, respectively. The chloro and nitro substituents enhance electrophilicity and influence intermolecular interactions, making it a versatile scaffold for further functionalization .

Properties

IUPAC Name |

tert-butyl 4-(3-chloro-5-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(20)18-6-4-17(5-7-18)12-8-11(16)9-13(10-12)19(21)22/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKWVFJFVLAABI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-chloro-5-nitrophenyl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Tert-butyl Carbamate Group: The piperazine intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the tert-butyl carbamate group.

Substitution with 3-chloro-5-nitrophenyl Group: Finally, the piperazine derivative is reacted with 3-chloro-5-nitrobenzyl chloride under nucleophilic substitution conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

Reduction: The chloro group can be substituted by nucleophiles such as amines or thiols through nucleophilic aromatic substitution.

Substitution: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Catalytic Hydrogenation: Palladium on carbon (Pd/C) in the presence of hydrogen gas.

Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

Amino Derivatives: Reduction of the nitro group.

Substituted Piperazines: Replacement of the chloro group with various nucleophiles.

Free Amines: Removal of the tert-butyl carbamate group.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(3-chloro-5-nitrophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-chloro-5-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring can form hydrogen bonds and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogues differ in substituent type, position, and appended functional groups. Below is a comparative analysis:

Stability and Reactivity

- Acidic Stability: Compounds with electron-withdrawing groups (e.g., nitro, chloro) on aromatic rings exhibit variable stability. For example, oxazolidinone-containing analogues (e.g., ’s compounds 1a/1b) degrade in simulated gastric fluid, while nitro-substituted derivatives (e.g., the target compound) may resist hydrolysis but face photodegradation risks .

- Synthetic Versatility : The tert-butyl carbamate group enables facile deprotection for secondary amine generation, a feature exploited in analogues like 37 () and WK-26 () for urea and carbazole derivatives, respectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.